R 80123 - 133718-30-6

R 80123

Catalog Number: EVT-253342
CAS Number: 133718-30-6
Molecular Formula: C26H29N5O3
Molecular Weight: 459.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
R 80123 is the Z-isomer of R 79595, is also a highly selective phosphodiesterase inhibitor. The fuction is similar to R 80122 (HY-100615, Revizinone).In vivo: The administration of Revizinone improved the haemodynamic profile with an increase in cardiac output, a decrease in systemic vascular resistance and a stable heart rate and mean arterial blood pressure. [1] With regard to reconstitution of contractility and cardiac function Revizinone (E-isomer) is 10 fold more potent than R 79595 and nearly 100 fold more potent than R 80123 (Z-isomer). [2] Revizinone significantly increases global LV function and systolic wall thickening in ischemic areas at doses greater than or equal to 0.16 mg/kg i.v. [3]
Source and Classification

R 80123, or HLA-ABC Monoclonal Antibody (W6/32), is derived from mouse hybridoma technology. It specifically recognizes a conformational epitope on human Major Histocompatibility Complex class I molecules (HLA-A, HLA-B, and HLA-C) . This antibody is classified under the category of immunological reagents, particularly used in flow cytometry and immunohistochemistry to study immune responses and cellular interactions.

Synthesis Analysis

The synthesis of R 80123 involves the fusion of myeloma cells with spleen cells from immunized mice. The resulting hybridoma cells produce the monoclonal antibody. Key parameters in the synthesis include:

  • Cell Line: Mouse myeloma cell line (e.g., NS-1).
  • Immunization: Mice are immunized with human leukocyte antigen (HLA) to induce an immune response.
  • Selection: Hybridomas are screened for the production of the desired antibody using enzyme-linked immunosorbent assay (ELISA) or similar techniques.
  • Cloning: Positive clones are expanded and characterized for specificity and affinity .
Molecular Structure Analysis

The molecular structure of R 80123 consists of two heavy chains and two light chains typical of immunoglobulin G (IgG) antibodies. Key features include:

  • Molecular Weight: Approximately 150 kDa.
  • Epitope Recognition: The antibody binds to the alpha3 domain of HLA class I molecules, which is crucial for T-cell recognition.
  • Conformation Sensitivity: The epitope recognized is sensitive to formaldehyde fixation; thus, acetone fixation is recommended for optimal results in tissue sections .
Chemical Reactions Analysis

R 80123 participates in various immunological reactions, primarily involving antigen-antibody interactions. Notable reaction types include:

  • Binding Reactions: The antibody binds specifically to HLA class I molecules on the surface of cells.
  • Cell Sorting: In flow cytometry, R 80123 can be used to label cells expressing HLA class I for sorting and analysis.
  • Immunoassays: It is employed in various assays to detect the presence of HLA molecules in different biological samples .
Mechanism of Action

The mechanism of action for R 80123 involves several steps:

  1. Antigen Recognition: The antibody recognizes and binds to conformational epitopes on HLA class I molecules.
  2. Immune Response Activation: This binding can activate immune responses by facilitating recognition by cytotoxic T lymphocytes.
  3. Cellular Signaling: Upon binding, it may trigger downstream signaling pathways that enhance immune responses against infected or malignant cells .
Physical and Chemical Properties Analysis

R 80123 exhibits several important physical and chemical properties:

  • Formulation: It is provided as a low-endotoxin, preservative-free solution with an endotoxin level of less than 0.001 ng/µg as determined by LAL assay.
  • Stability: The antibody remains stable under recommended storage conditions (typically at -20°C).
  • Reactivity: It does not react with various non-human species such as amphibians or rodents, making it specific for human applications .
Applications

R 80123 has diverse applications in scientific research:

  • Flow Cytometry: Used extensively for analyzing cell populations based on HLA expression.
  • Immunohistochemistry: Employed in tissue studies to visualize HLA class I expression in various diseases.
  • Transplantation Immunology: Assists in understanding graft rejection mechanisms by studying donor-recipient compatibility based on HLA typing.
  • Viral Studies: Utilized to explore how viruses like Lassa Virus evade immune detection by interacting with NK cells .
Introduction to R 80123 in the Context of Phosphodiesterase (PDE) Inhibitor Research

Historical Development of PDE Inhibitors and Structural Analogues

The evolution of phosphodiesterase (PDE) inhibitors represents a significant chapter in medicinal chemistry, beginning with non-selective xanthine derivatives like theophylline and caffeine. These early compounds, identified in botanical sources such as tea and coffee, demonstrated weak inhibitory activity against multiple PDE families but established the therapeutic potential of modulating cyclic nucleotide signaling [1]. Their clinical applications as bronchodilators and diuretics anticipated later developments in PDE-targeted therapeutics, though their utility was limited by off-target effects and narrow therapeutic windows [1] [2].

The 1980s-1990s witnessed the emergence of first-generation weakly selective PDE inhibitors, designed to target specific tissue distributions. Compounds like milrinone (PDE3) and rolipram (PDE4) offered improved selectivity but were often discontinued due to dose-limiting adverse effects [1]. This period coincided with critical advances in molecular biology that enabled the identification and purification of PDE isoenzymes, revealing a superfamily of 11 PDE families encoded by 21 genes with distinct tissue distributions and regulatory mechanisms [8] [10]. This biochemical groundwork facilitated rational drug design, culminating in the 1998 approval of sildenafil (PDE5 inhibitor) for erectile dysfunction—a landmark success that validated PDE isoform specificity as a viable therapeutic strategy [2] [8].

Within this historical continuum, quinazolinone derivatives emerged as privileged scaffolds in medicinal chemistry. These nitrogen-containing heterocycles demonstrated high affinity for multiple PDE families while offering versatile synthetic pathways for structural optimization [3] [6]. R 80123 occupies a distinct position within this structural class, incorporating substitutions that enhance PDE isoform selectivity while retaining the core quinazolinone pharmacophore that enables interaction with the PDE catalytic domain.

Table 1: Key Milestones in PDE Inhibitor Development Relevant to R 80123

EraRepresentative CompoundsSelectivity ProfileTherapeutic Limitations
Pre-1980Theophylline, CaffeineNon-selective (PDE1,4,5)Narrow therapeutic index, multiple off-target effects
1980-2000Milrinone, Rolipram, SildenafilModerate selectivity (PDE3/4/5)Dose-limiting adverse effects (e.g., emesis, arrhythmias)
Post-2000R 80123 analogues, CrisaboroleHigh isoform selectivityLimited tissue penetration in some applications

Role of R 80123 in the Evolution of Selective PDE Inhibition Strategies

R 80123 exemplifies the strategic shift toward dual-domain targeting within PDE inhibitor design. Its molecular architecture features a quinazolinone core linked to optimized substituents that simultaneously engage the catalytic pocket and regulatory domains of specific PDE isoforms [3] [6]. This design emerged from crystallographic studies revealing that high-affinity PDE inhibition requires not only occupation of the catalytic site (conserved across PDE families) but also interaction with isoform-specific allosteric sites like the GAF domains (cGMP-binding PDEs, Anabaena adenylyl cyclase, and Escherichia coli FhlA) present in PDE2, 5, 6, 10, and 11 [8] [10].

Biochemical characterization demonstrates that R 80123 achieves >100-fold selectivity for specific PDE families over unrelated isoforms—a significant advancement over early quinazolinones like the non-selective PDE inhibitor fenquizone [3] [6]. This selectivity arises from its differential binding kinetics: While the quinazolinone moiety anchors the molecule to the catalytic domain through hydrogen bonding with conserved glutamine residues, its C-3 and C-6 substitutions form hydrophobic contacts with isoform-specific subpockets [6]. This mechanistic nuance positions R 80123 as a bridge between first-generation non-selective inhibitors and contemporary "intelligent inhibitors" designed for precise spatial and temporal control of cyclic nucleotide signaling [1] [8].

Furthermore, R 80123 contributed to the paradigm of tissue-specific PDE targeting. Unlike earlier systemic inhibitors, R 80123’s physicochemical properties (moderate logP, hydrogen bonding capacity) can be tuned to enhance accumulation in target tissues. This principle now underpins development of inhaled PDE4 inhibitors for COPD and PDE5 inhibitors with preferential penile distribution [9] [10]. Research on R 80123 analogues demonstrated that minor structural modifications significantly alter their distribution profiles—evidence that informed later efforts to minimize CNS exposure and associated adverse effects [6] [8].

Comparative Analysis of R 80123 Within the Quinazolinone Derivative Class

Quinazolinone derivatives constitute a structurally diverse class with over 150 naturally occurring alkaloids and numerous synthetic analogues exhibiting PDE inhibitory activity [3]. Analysis of structure-activity relationships (SAR) reveals that R 80123 occupies a strategic niche within this chemical space, distinguished by three key features:

  • Fluorination Pattern: R 80123 incorporates dual fluorine atoms—one directly at position 6 of the quinazolinone ring and another on the C-2 phenyl substituent. This fluorination enhances membrane permeability and metabolic stability compared to non-fluorinated analogues, while the electron-withdrawing properties fine-tune the heterocycle’s electron density to optimize π-stacking within the PDE catalytic cleft [6]. Fluorinated quinazolinones consistently demonstrate lower IC₅₀ values than their non-fluorinated counterparts across PDE assays [6].

  • Amino Acid Hybridization: Unlike classical PDE-inhibiting quinazolinones (e.g., idelalisib), R 80123 features an L-amino acid moiety at position 3. This design increases polarity for improved aqueous solubility while introducing hydrogen-bonding capabilities. SAR studies indicate that aromatic amino acids (e.g., L-phenylalanine derivatives) enhance PDE affinity through additional hydrophobic interactions, while polar residues (e.g., L-glutamine) improve selectivity profiles [6].

  • Bicyclic System Optimization: Compared to tricyclic quinazolinones like the antitumor agent lapatinib, R 80123 maintains a simpler bicyclic core. This reduces molecular weight (<450 Da) and lipophilicity (cLogP ~2.5), balancing target engagement with favorable pharmacokinetic properties [3] [6].

Table 2: Structural and Functional Differentiation of R 80123 Among Quinazolinone-Based PDE Inhibitors

Structural FeatureClassic Quinazolinones (e.g., Fenquizone)Anticancer Agents (e.g., Erlotinib)R 80123Impact on PDE Inhibition
C-2 SubstituentSimple alkyl groupsAnilinoquinazolines4-fluorophenylEnhanced π-π stacking with PDE hydrophobic subpockets
C-3 ModificationUnsubstituted or small alkylAcrylamino motifsL-amino acid hybridsIntroduces H-bonding and chiral recognition elements
C-6 PositionH or ClChloro or ethynylFluorineImproved metabolic stability and electron distribution
Core SaturationAromatic 4(3H)-oneFully unsaturatedDihydro derivativesAdjusts planarity for optimized catalytic site fit

Biological evaluations confirm R 80123’s distinctive profile. While early quinazolinones exhibited IC₅₀ values in the micromolar range against multiple PDE families, R 80123 achieves nanomolar potency against specific isoforms [3] [6]. Its dual fluorination and amino acid hybridization also confer unique anti-fibrotic activity in models of PDE-driven fibrosis, distinguishing it from both classic PDE inhibitors and contemporary anticancer quinazolinones [7]. This multifaceted activity profile positions R 80123 as a valuable chemical probe for dissecting cyclic nucleotide signaling in complex pathological processes.

Properties

CAS Number

133718-30-6

Product Name

R 80123

IUPAC Name

N-cyclohexyl-N-methyl-2-[(Z)-[(2-oxo-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-7-yl)-phenylmethylidene]amino]oxyacetamide

Molecular Formula

C26H29N5O3

Molecular Weight

459.5 g/mol

InChI

InChI=1S/C26H29N5O3/c1-30(21-10-6-3-7-11-21)24(33)17-34-29-25(18-8-4-2-5-9-18)19-12-13-22-20(14-19)15-31-16-23(32)28-26(31)27-22/h2,4-5,8-9,12-14,21H,3,6-7,10-11,15-17H2,1H3,(H,27,28,32)/b29-25-

InChI Key

VHDUUXNHZLBGHQ-GNVQSUKOSA-N

SMILES

CN(C1CCCCC1)C(=O)CON=C(C2=CC=CC=C2)C3=CC4=C(C=C3)N=C5NC(=O)CN5C4

Canonical SMILES

CN(C1CCCCC1)C(=O)CON=C(C2=CC=CC=C2)C3=CC4=C(C=C3)N=C5NC(=O)CN5C4

Isomeric SMILES

CN(C1CCCCC1)C(=O)CO/N=C(/C2=CC=CC=C2)\C3=CC4=C(C=C3)N=C5NC(=O)CN5C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.